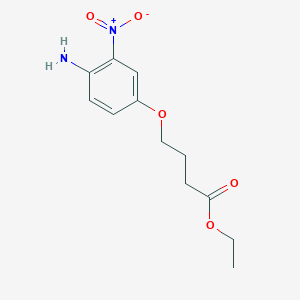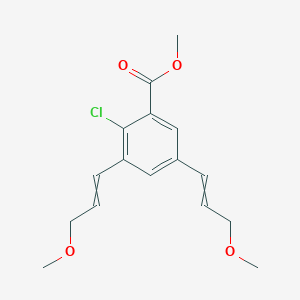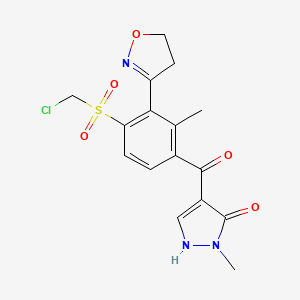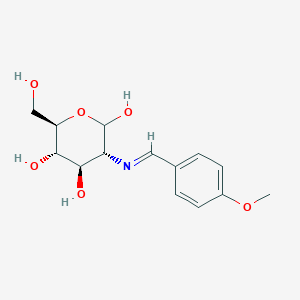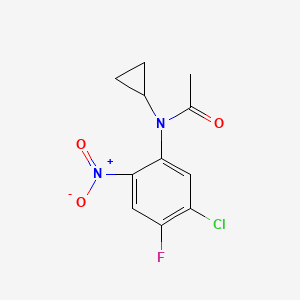
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide is a chemical compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro, fluoro, and nitro group on a phenyl ring, along with a cyclopropylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide typically involves the reaction of 5-chloro-4-fluoro-2-nitroaniline with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl moiety, leading to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), or other strong bases.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N-(5-chloro-4-fluoro-2-aminophenyl)-N-cyclopropylacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell lysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide: Similar structure but with a chloro group instead of a cyclopropyl moiety.
5-chloro-2-nitroaniline: Lacks the acetamide and cyclopropyl groups but shares the chloro and nitro functionalities.
Uniqueness
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide is unique due to the presence of the cyclopropylacetamide moiety, which imparts specific chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activities compared to similar compounds .
Eigenschaften
Molekularformel |
C11H10ClFN2O3 |
|---|---|
Molekulargewicht |
272.66 g/mol |
IUPAC-Name |
N-(5-chloro-4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H10ClFN2O3/c1-6(16)14(7-2-3-7)10-4-8(12)9(13)5-11(10)15(17)18/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
FZNAZMHTVOERHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C1CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


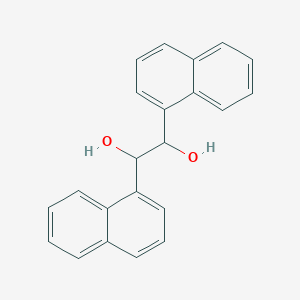
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
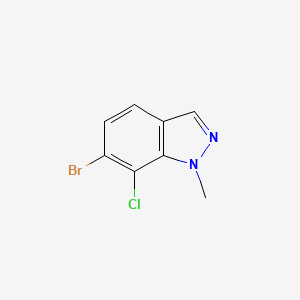
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
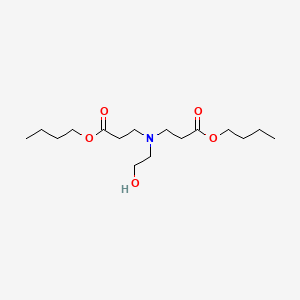
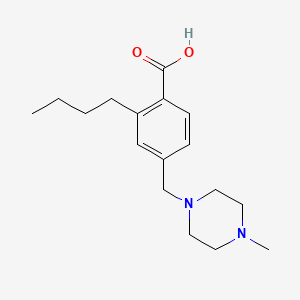
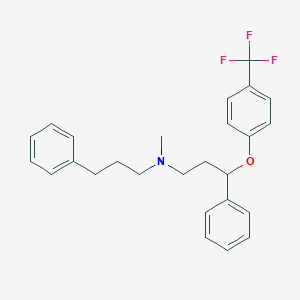
![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
